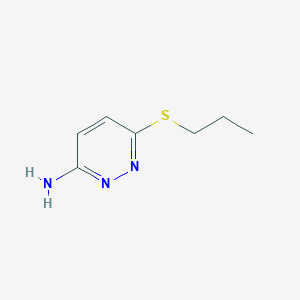

3-Amino-6-(propylthio)pyridazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-propylsulfanylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHTWKYYVIBJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552646 | |

| Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113121-36-1 | |

| Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Selectivity Studies of 3 Amino 6 Propylthio Pyridazine

Mechanistic Pathways of Synthetic Transformations on 3-Amino-6-(propylthio)pyridazine

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 3-amino-6-chloropyridazine (B20888). The mechanistic pathway for this transformation is a well-established addition-elimination process.

The reaction is initiated by the nucleophilic attack of a propylthiolate anion on the carbon atom bearing the chlorine atom in the 3-amino-6-chloropyridazine ring. This attack is facilitated by the electron-deficient nature of the pyridazine (B1198779) ring, which is further activated by the presence of the two nitrogen atoms. The attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the pyridazine ring. The negative charge is delocalized over the ring and the nitrogen atoms. In the final step, the chloride ion is eliminated, and the aromaticity of the pyridazine ring is restored, yielding the final product, this compound. The reaction is typically carried out in the presence of a base, which deprotonates the propylthiol to generate the more nucleophilic thiolate anion.

Further synthetic transformations on this compound can target the amino group or the pyridazine ring itself. For instance, the amino group can undergo acylation, alkylation, or be utilized in the construction of fused heterocyclic systems. Functionalization of the pyridazine ring can be more challenging and may require activation through methods like N-oxidation or metal-catalyzed C-H activation.

Catalyst Development for Efficient Pyridazine Functionalization

The functionalization of the pyridazine core, particularly through C-H activation, is an area of active research. While specific catalysts for this compound are not extensively documented, general strategies for pyridazine functionalization are applicable.

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been employed for the C-H functionalization of nitrogen-containing heterocycles. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions are powerful tools for introducing new carbon-carbon bonds onto the pyridazine ring. The development of ligands that can enhance the activity and selectivity of these catalysts is a key focus. These ligands can modulate the electronic and steric properties of the metal center, thereby influencing the outcome of the reaction.

For direct C-H functionalization, directing groups are often employed to achieve regioselectivity. The amino group in this compound could potentially act as a directing group, guiding the metal catalyst to the adjacent C4 position. Research in this area is focused on developing catalysts that can operate under mild conditions and with high functional group tolerance.

| Catalyst System | Reaction Type | Potential Application on this compound |

| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | Arylation at the C4 or C5 position |

| [RhCl(coe)₂]₂ / PCy₃ | C-H Alkylation | Introduction of alkyl groups at the C4 or C5 position |

| Cp*Ir(III) complexes | C-H Amination | Introduction of a new amino group |

Reaction Kinetics and Thermodynamic Considerations in Pyridazine Synthesis

In the context of further functionalization, the principles of kinetic versus thermodynamic control can be significant. For example, in the case of multiple possible substitution sites, a kinetically controlled reaction (often performed at lower temperatures) will favor the product that is formed fastest, which is usually the one with the lowest activation energy. In contrast, a thermodynamically controlled reaction (often at higher temperatures, allowing for equilibrium to be established) will favor the most stable product.

The relative stability of the possible regioisomers formed during the derivatization of this compound would be influenced by steric and electronic factors. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the relative energies of intermediates and products, helping to predict the likely outcome under kinetic or thermodynamic control.

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Governing Principle | Rate of reaction | Stability of product |

| Product | Less stable, formed faster | More stable, formed slower |

Biological Activities and Pharmacological Potential of 3 Amino 6 Propylthio Pyridazine Derivatives

Antimicrobial Efficacy Investigations

Derivatives of the pyridazine (B1198779) scaffold have been extensively studied for their potential to combat microbial infections, demonstrating a broad range of activities.

Pyridazine derivatives have shown notable efficacy against a variety of bacterial pathogens, including both Gram-positive and Gram-negative strains. The antibacterial activity is influenced by the nature and position of substituents on the pyridazine ring.

Research into novel pyridazinone derivatives has identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Specifically, thioamide derivatives of pyridazinylphenylacetonitriles have demonstrated activity against S. aureus, with the most active compound showing an MIC of 32 µg/mL. clockss.org Other studies have highlighted the efficacy of certain hydrazone derivatives against S. aureus, Enterococcus faecalis, Escherichia coli, and P. aeruginosa. nih.gov Pyrano[2,3-c]pyridazine derivatives have also been evaluated, showing significant activity against S. aureus, E. faecalis (Gram-positive), E. coli, and Klebsiella pneumoniae (Gram-negative). nih.gov

The mechanism of action for some pyridazine derivatives is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that N3, N6-diphenylpyridazine-3,6-diamine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. jpionline.org This inhibition disrupts the synthesis of nucleic acids and amino acids, leading to bacterial cell death.

Antibacterial Activity of Pyridazine Derivatives

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridazinone derivative | S. aureus (MRSA) | 3.74–8.92 µM | mdpi.com |

| Pyridazinone derivative | P. aeruginosa | 3.74–8.92 µM | mdpi.com |

| Pyridazinone derivative | A. baumannii | 3.74–8.92 µM | mdpi.com |

| Thioamide derivative | S. aureus | 32 µg/mL | clockss.org |

| Hydrazone derivative | S. aureus | Active | nih.gov |

| Hydrazone derivative | E. coli | Active | nih.gov |

| Pyrano[2,3-c]pyridazine | K. pneumoniae | Active | nih.gov |

The antifungal potential of pyridazine derivatives has been demonstrated against various fungal species. Certain pyridazin-3(2H)-one derivatives have shown spectacular results against fungi such as Fusarium solani, Alternaria solani, and Fusarium semitectum. clockss.org Similarly, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have exhibited good activity against Gibberella zeae, Fusarium oxysporum, and Cylindrocarpon mandshurica. nih.gov

The incorporation of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) scaffolds into the pyridazin-3(2H)-one ring has been explored as a strategy to develop lead structures with potent antifungal activity. nih.gov Pyrano[2,3-c]pyridazine derivatives have also been tested for their antifungal potential against Candida albicans and Aspergillus albicans, with some compounds showing strong significant activity. nih.gov Saturated pyrrolopyridazine compounds have been noted to be more active against Candida albicans compared to their aromatic counterparts. nih.gov

Antifungal Activity of Pyridazine Derivatives

| Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Pyridazin-3(2H)-one derivative | Fusarium solani | Spectacular results | clockss.org |

| Pyridazin-3(2H)-one derivative | Alternaria solani | Spectacular results | clockss.org |

| 5-Chloro-6-phenylpyridazin-3(2H)-one | Gibberella zeae | Good activity | nih.gov |

| 5-Chloro-6-phenylpyridazin-3(2H)-one | Fusarium oxysporum | Good activity | nih.gov |

| Pyrano[2,3-c]pyridazine | Candida albicans | Strong significant activity | nih.gov |

| Pyrrolopyridazine (saturated) | Candida albicans | Stronger activity than aromatic derivatives | nih.gov |

The investigation into the antiviral properties of pyridazine derivatives has yielded promising results, particularly with imidazo[1,2-b]pyridazine (B131497) structures. While synthesized 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives were found to be inactive against the replication of the human immunodeficiency virus (HIV), certain compounds within this class have shown potent and selective inhibition of other viruses. mdpi.com

Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine are potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. mdpi.com Furthermore, other derivatives, namely 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine, act as inhibitors of varicella-zoster virus (VZV) replication. mdpi.com These findings suggest that the imidazo[1,2-b]pyridazine scaffold is a valuable template for the development of new antiviral agents. mdpi.com

Anticancer and Antitumor Research

The pyridazine core is a key feature in several compounds investigated for their ability to inhibit tumor growth, with research focusing on their cytotoxic effects and their ability to interfere with the cell cycle and induce programmed cell death.

Derivatives of pyridazine have demonstrated significant cytotoxic activity against a range of human cancer cell lines. In studies involving 1-methoxyphenylpyridazine-6-ones, several compounds showed potent cytotoxicity against human KB (nasopharyngeal carcinoma) and HeLa (cervical cancer) cell lines, with ED50 values as low as 0.025 µg/ml. The presence of a halogen at the C-5 position appears to be a key determinant of this cytotoxic activity.

Pyrazolo[3,4-d]pyridazine derivatives have also been examined, yielding remarkable cytotoxicity against A549 (lung cancer), HCT-116 (colorectal carcinoma), and HEPG2 (liver carcinoma) cell lines. researchgate.net Notably, one derivative showed its highest antitumor activity against the A549 cell line. researchgate.net Furthermore, the synthesis of 3-alkylthio-6-allylthiopyridazine derivatives has been pursued, with one such sulfur-substituted compound, Thio-K6, showing better chemopreventive activity toward hepatocarcinoma cells than its oxygen-containing analogue. nih.gov

In Vitro Cytotoxicity of Pyridazine Derivatives

| Derivative Class | Cell Line | Cancer Type | Activity (IC50/ED50) | Reference |

|---|---|---|---|---|

| 1-Methoxyphenylpyridazine-6-one | KB | Nasopharyngeal Carcinoma | 0.025 - 1.1 µg/ml | |

| 1-Methoxyphenylpyridazine-6-one | HeLa | Cervical Cancer | 0.025 - 1.1 µg/ml | |

| Pyrazolo[3,4-d]pyridazine derivative | A549 | Lung Cancer | Remarkable cytotoxicity | researchgate.net |

| Pyrazolo[3,4-d]pyridazine derivative | HCT-116 | Colorectal Carcinoma | Remarkable cytotoxicity | researchgate.net |

| Pyrazolo[3,4-d]pyridazine derivative | HEPG2 | Liver Carcinoma | Remarkable cytotoxicity | researchgate.net |

| Thio-K6 (Sulfur-substituted allylthiopyridazine) | Hepatocarcinoma cells | Liver Cancer | Good chemopreventive activity | nih.gov |

A key mechanism underlying the anticancer activity of pyridazine derivatives is their ability to disrupt the normal cell cycle and trigger apoptosis, or programmed cell death. One pyrazolo[3,4-d]pyridazine derivative, in particular, was found to induce Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. researchgate.net

Treatment with this derivative led to a significant increase in the percentage of apoptotic cells (10.06%) compared to untreated cells (0.57%). researchgate.net Further investigation into the mechanism revealed that the compound disrupts the balance of key apoptotic regulators. It significantly increased the expression of the pro-apoptotic protein Bax (7.28-fold) and the effector caspase-3 (7.19-fold), while inhibiting the expression of the anti-apoptotic Bcl-2 gene (to 0.22-fold). researchgate.net This disruption of the Bcl-2/Bax balance points towards the induction of apoptosis through the intrinsic mitochondria-dependent pathway. researchgate.net These insights highlight a promising therapeutic approach for targeting lung cancer. researchgate.net

Targeting Specific Protein Kinases (e.g., Cyclin-Dependent Kinase 2)

The dysregulation of protein kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention. sarpublication.com Certain 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

A study investigating a series of 3,6-disubstituted pyridazines revealed their significant in vitro anti-proliferative activity against human breast cancer cell lines, T-47D and MDA-MB-231. nih.gov Subsequent enzymatic assays identified several of these derivatives as effective CDK2 inhibitors. For instance, compounds 11e , 11h , 11l , and 11m demonstrated good inhibitory activity against CDK2, with compound 11m being the most potent. nih.gov

Table 1: CDK2 Inhibitory Activity of Selected 3,6-Disubstituted Pyridazine Derivatives

| Compound | CDK2 IC50 (nM) | Reference |

|---|---|---|

| 11e | 151 | nih.gov |

| 11h | 43.8 | nih.gov |

| 11l | 55.6 | nih.gov |

| 11m | 20.1 | nih.gov |

These findings highlight the potential of the 3-amino-6-(propylthio)pyridazine scaffold as a basis for the development of novel and selective CDK2 inhibitors for cancer therapy.

In Vivo Efficacy Models for Tumor Growth Inhibition

The promising in vitro anticancer activity of pyridazine derivatives has been further validated in preclinical in vivo models. A study on a novel series of 3,6-disubstituted pyridazine derivatives investigated the in vivo anticancer efficacy of compound 9e . nih.gov The study utilized an Ehrlich ascites carcinoma (EAC) solid tumor model in mice to assess the compound's ability to inhibit tumor growth. nih.gov

The results demonstrated that compound 9e significantly reduced the mean tumor volume in a dose-dependent manner. nih.gov This in vivo efficacy, coupled with a favorable safety profile, underscores the therapeutic potential of this class of compounds in oncology. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of numerous diseases. Derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory properties through various mechanisms.

Modulation of Inflammatory Mediators (e.g., Cytokines, iNOS, Nitric Oxide)

A novel 3-amino-6-phenyl-pyridazine derivative has been shown to selectively block the production of key pro-inflammatory mediators. researchgate.net In activated glial cells, a key player in neuroinflammation, this compound effectively inhibited the increased production of interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO). researchgate.net This selective inhibition of detrimental inflammatory pathways, without affecting potentially beneficial glial functions, suggests a promising therapeutic approach for neuroinflammatory conditions. researchgate.net

Cannabinoid Receptor Agonism (CB2)

The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and is a key target for anti-inflammatory therapies. A series of 3-amino-6-aryl-pyridazines have been identified as potent and selective agonists of the CB2 receptor. openpharmaceuticalsciencesjournal.comsci-hub.se These compounds demonstrated high efficacy and selectivity for CB2 over the CB1 receptor, which is associated with psychoactive effects. openpharmaceuticalsciencesjournal.comsci-hub.se The development of selective CB2 agonists from the pyridazine scaffold offers a promising avenue for the treatment of inflammatory pain and other inflammatory disorders. openpharmaceuticalsciencesjournal.comsci-hub.se

Antidiabetic Activity and Enzyme Inhibition (e.g., α-Glucosidase)

The management of blood glucose levels is crucial in the treatment of diabetes mellitus. One therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase, which delays glucose absorption. Several pyridazine derivatives have been investigated for their α-glucosidase inhibitory potential.

Studies have shown that certain pyridazine-based compounds exhibit significant inhibitory activity against α-glucosidase. For instance, a series of chiral pyrimidinyl-piperazine carboxamide derivatives, which share structural similarities with pyridazine derivatives in their heterocyclic nature, were found to be potent inhibitors of yeast α-glucosidase, with some compounds exhibiting IC50 values in the micromolar range. sarpublication.com While not directly this compound derivatives, this highlights the potential of related heterocyclic structures in targeting α-glucosidase. Other research on cucurbitane-type triterpene glycosides has also identified compounds with moderate α-glucosidase inhibitory activity. nih.gov The exploration of pyridazine derivatives as α-glucosidase inhibitors represents a promising area for the development of novel antidiabetic agents.

Neuropharmacological Applications

Beyond their anti-inflammatory effects in the central nervous system (CNS), pyridazine derivatives have shown potential in a range of other neuropharmacological applications. Research has indicated that these compounds can exhibit anticonvulsant and anxiolytic-like activities and may have therapeutic value in the treatment of neurodegenerative diseases.

Several studies have reported the anticonvulsant properties of various pyridazine derivatives. nih.govnih.govresearchgate.netopenpharmaceuticalsciencesjournal.comsci-hub.se For example, certain 3-substituted pyridazines and fused triazolopyridazines have demonstrated significant activity against maximal electroshock-induced seizures in mice. nih.gov Furthermore, some pyridazinone derivatives have shown efficacy in both maximal electroshock and pentylenetetrazole (scPTZ) induced seizure models. sci-hub.se

The anxiolytic-like effects of pyridazine derivatives have also been explored. Studies on arylpiperazine derivatives containing isonicotinic and picolinic nuclei, which are structurally related to pyridazines, have demonstrated anxiolytic effects, suggesting the potential of the broader class of nitrogen-containing heterocycles in anxiety disorders. nih.gov

More recently, pyridazine derivatives are being investigated as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. acs.orgnih.gov One approach involves the design of multifunctional agents that can target multiple pathological pathways, such as the inhibition of acetylcholinesterase and the modulation of beta-amyloid aggregation. nih.gov Additionally, certain pyridazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key player in the neuroinflammation associated with these diseases. acs.org These findings open up new avenues for the development of pyridazine-based therapeutics for a variety of neurological disorders. researchgate.net

Anticonvulsant Properties

Several 3-aminopyridazine (B1208633) derivatives have been synthesized and evaluated for their anticonvulsant activities in various preclinical models. These studies have identified compounds with significant efficacy in seizure models such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz tests.

A series of 3-substituted pyridazines and their fused heterocyclic analogues, imidazo- and triazolopyridazines, were assessed for their ability to protect against maximal electroshock-induced seizures in mice. Notably, 3-ureidopyridazine and several triazolopyridazines demonstrated potent oral activity. One of the most active compounds, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine, exhibited a broad spectrum of anticonvulsant effects, proving effective in the pentylenetetrazole-induced and strychnine-induced seizure models as well. nih.gov These findings suggest that the anticonvulsant mechanism of some of these derivatives may involve the modulation of glycinergic and GABAergic neurotransmission. nih.gov

Further research into 6-substituted-pyrido[3,2-d]pyridazine derivatives led to the identification of N-m-chlorophenyl- nih.govnih.govresearchgate.nettriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine as a highly potent anticonvulsant in the MES test. researchgate.net Another derivative, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine, also showed significant anticonvulsant activity with a favorable safety profile compared to the established drug carbamazepine. researchgate.net

The anticonvulsant potential of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives has also been investigated. These compounds showed significant activity against both MES and isoniazid-induced seizures. chemicalbook.com The presence of an aryl group at the 6-position of the pyridazinone ring appears to be a key structural feature for this activity. chemicalbook.com

Table 1: Anticonvulsant Activity of Selected Pyridazine Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| 3-ureidopyridazine | MES | 6.2 - 22.0 (oral) | nih.gov |

| Triazolopyridazines (16, 18, 21, 25) | MES | 6.2 - 22.0 (oral) | nih.gov |

| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) | Pentylenetetrazole-induced seizures | 76 (oral) | nih.gov |

| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) | Strychnine-induced tonic extensor seizures | 34.5 (oral) | nih.gov |

| N-m-chlorophenyl- nih.govnih.govresearchgate.nettriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) | MES | 13.6 | researchgate.net |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one (2e) | MES | Not specified | chemicalbook.com |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one (2b) | Isoniazid-induced convulsion | Not specified | chemicalbook.com |

Neuroprotective and Anti-Alzheimer's Potential

The neuroprotective effects of pyridazine derivatives have been increasingly recognized, with several studies highlighting their potential in the context of neurodegenerative diseases like Alzheimer's disease. One of the key mechanisms explored is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, which is crucial for memory and cognition.

Recent research has focused on pyridazine derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential as dual inhibitors for Alzheimer's disease therapy. nih.gov The unique structure of the pyridazine ring, with its two adjacent nitrogen atoms, allows for favorable hydrogen bonding and pharmacokinetic properties. nih.gov Furthermore, some pyridyl–pyridazinethione derivatives have demonstrated neuroprotective effects by increasing the levels of the glutamate (B1630785) transporter EAAT2 in astrocytes, which could help mitigate excitotoxicity, a known factor in Alzheimer's pathology. nih.gov

A novel 3-amino-6-phenylpyridazine derivative has been identified as a selective inhibitor of glial activation. nih.gov By blocking the overproduction of inflammatory cytokines and reactive oxygen species by activated glia, this compound exhibits significant anti-neuroinflammatory properties, which are highly relevant to the pathology of neurodegenerative diseases. nih.gov

Impact on Synaptic Plasticity and Ultrastructure

A specific pyridazine derivative, LDN/OSU-0215111-M3, has been shown to have a profound impact on the structure and function of the tripartite synapse, which consists of the presynaptic terminal, the postsynaptic spine, and the surrounding astrocyte processes. This compound was found to improve cognitive functions in mouse models of Alzheimer's disease. nih.gov

Detailed studies using volume electron microscopy revealed that treatment with LDN/OSU-0215111-M3 led to an increase in the size of dendrites and mushroom spines, which are critical for learning and memory. nih.gov The compound also enhanced the interaction between astrocytic processes and mushroom spines. nih.gov Functionally, electrophysiological studies demonstrated that this derivative increased long-term potentiation (LTP), a cellular mechanism underlying synaptic plasticity. nih.gov These findings provide direct evidence that pyridazine derivatives can enhance the structural and functional plasticity of the synapse. nih.gov

Other Pharmacological Activities

Antihypertensive Properties

The pyridazine nucleus is a structural component of several compounds with cardiovascular activity. Research has demonstrated the antihypertensive potential of various pyridazine derivatives.

For instance, a series of 6-(2-thienyl)-5-aminomethyl-3-hydrazino-pyridazines were synthesized and shown to possess antihypertensive activity. unifi.it Similarly, studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives revealed that certain compounds in this class could lower blood pressure in a gradual and sustained manner in spontaneously hypertensive rats. One notable compound, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, effectively normalized blood pressure at oral doses of 10-50 mg/kg.

Analgesic Effects

Pyridazine and pyridazinone derivatives have been investigated for their analgesic properties. Some of these compounds have shown potent analgesic activity, comparable to or even exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs).

A study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives identified several compounds with more potent analgesic activity than acetylsalicylic acid (ASA). These derivatives also demonstrated significant anti-inflammatory activity. Importantly, these compounds did not exhibit the gastric ulcerogenic effects commonly associated with NSAIDs. The presence of an acetamide (B32628) side chain linked to the pyridazinone ring has been suggested to contribute to the analgesic and anti-inflammatory actions with reduced ulcerogenic potential.

General Enzyme Inhibition Studies (e.g., COX, PDE III/IV, PTP1B, MAO-B, LDH)

The structural versatility of pyridazine derivatives has made them attractive candidates for targeting various enzymes implicated in different diseases.

Cyclooxygenase (COX) Inhibition: New pyridazinone and pyridazinthione derivatives have been designed as selective COX-2 inhibitors. Several of these compounds displayed highly potent COX-2 inhibitory activity, with IC₅₀ values in the nanomolar range, and showed greater selectivity for COX-2 over COX-1 compared to indomethacin. One particularly potent derivative exhibited a selectivity index comparable to that of celecoxib (B62257) and demonstrated significant in vivo anti-inflammatory activity with a superior gastrointestinal safety profile.

Monoamine Oxidase B (MAO-B) Inhibition: A series of pyridazinone derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidases. Most of the synthesized compounds showed potent and selective inhibition of MAO-B, an enzyme involved in the degradation of dopamine (B1211576) and a target for the treatment of Parkinson's disease. Two lead compounds were identified as competitive and reversible MAO-B inhibitors with high central nervous system permeability.

Table 2: Enzyme Inhibitory Activity of Selected Pyridazine Derivatives

| Compound Class/Derivative | Target Enzyme | IC₅₀ (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Pyridazinone derivative (3g) | COX-2 | 43.84 | 11.51 | |

| Pyridazinone derivative (3d) | COX-2 | 67.23 | - | |

| Pyridazinthione derivative (6a) | COX-2 | 53.01 | - | |

| Pyridazinone derivative (TR16) | MAO-B | 170 | 84.96 | |

| Pyridazinone derivative (TR2) | MAO-B | 270 | >235.29 |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the behavior of electrons and nuclei to predict molecular geometry, energy levels, and charge distributions, which collectively determine the compound's reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For pyridazine-based structures, these values are calculated to understand their electronic behavior and potential for interaction. researchgate.netresearchgate.net

Table 1: Representative FMO Data for Pyridazine (B1198779) Derivatives This table presents illustrative data based on typical findings for related compounds.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.2 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. researchgate.netproteopedia.org For 3-Amino-6-(propylthio)pyridazine, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring and the amino group due to the presence of lone pairs of electrons, highlighting these as potential sites for hydrogen bonding. The propylthio group and the carbon backbone would exhibit less negative or neutral potential.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein. nih.govamazonaws.com These methods are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

Molecular docking simulations are performed to predict the preferred binding mode and affinity of this compound within the active site of a target protein. researchgate.net Studies on similar 3,6-disubstituted pyridazine derivatives have shown their potential to target protein kinases, such as the c-Jun N-terminal kinase-1 (JNK1) pathway, which is implicated in cancer. nih.gov Docking studies can reveal specific ligand-protein interactions, including:

Hydrogen Bonds: The amino group and pyridazine nitrogen atoms can act as hydrogen bond donors or acceptors with amino acid residues in the protein's active site. nih.govnih.gov

Hydrophobic Interactions: The propyl group provides a nonpolar region that can engage in hydrophobic interactions with corresponding residues in the binding pocket.

Pi-Stacking: The aromatic pyridazine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan.

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time, confirming that the binding pose is maintained. nih.gov

Table 2: Illustrative Molecular Docking Profile for a Pyridazine Derivative This table provides a hypothetical example of docking results against a protein kinase target.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| JNK1 | -8.5 | Met111, Gln117 | Hydrogen Bond |

| Val40, Ile86 | Hydrophobic | ||

| Lys55 | Hydrogen Bond |

Prediction of Binding Affinities and Modes

A critical aspect of drug discovery is understanding how a molecule interacts with its biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a target protein's active site.

The process involves generating a three-dimensional structure of the ligand and the protein. The ligand's conformational flexibility is explored, and various orientations within the protein's binding pocket are sampled. Scoring functions are then used to estimate the binding energy for each pose, with lower energy scores generally indicating a more favorable interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in studies of other pyridazine derivatives, molecular docking has been successfully employed to elucidate their binding modes with various enzymes. nih.govmdpi.com For this compound, a similar approach would involve identifying a relevant biological target and then performing docking simulations to predict its binding orientation and affinity. The results of such a study would provide valuable insights into the potential mechanism of action.

Table 1: Illustrative Example of Predicted Binding Affinities for Related Pyridazine Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pyridazine Derivative A | Tyrosine Kinase | -8.5 | MET793, LYS745 |

| Pyridazine Derivative B | DNA Gyrase Subunit B | -7.2 | ASP73, ARG76 |

| Pyridazine Derivative C | MAO-B | -9.1 | TYR435, ILE199 |

This table is for illustrative purposes only and presents hypothetical data based on studies of other pyridazine derivatives to demonstrate the type of information generated from binding affinity predictions. Specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors. The goal is to develop an equation that can predict the activity of new, untested compounds.

The development of a QSAR model for a series of pyridazine derivatives, including this compound, would involve the following steps:

Data Set Selection: A set of pyridazine analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A validated QSAR model could then be used to predict the bioactivity of this compound and other novel derivatives, thereby guiding the design of more potent compounds.

Theoretical Prediction of Novel Pyridazine Derivatives

Computational chemistry provides powerful tools for the rational design of novel molecules with desired properties. acs.org Based on the structural information from docking studies and the insights from QSAR models, new pyridazine derivatives can be designed in silico. This process, often referred to as structure-based drug design or ligand-based drug design, allows for the exploration of a vast chemical space without the need for immediate synthesis.

For example, if docking studies of this compound revealed an unoccupied pocket in the binding site of a target protein, new derivatives could be designed to incorporate functional groups that would favorably interact with that pocket. Similarly, if a QSAR model indicated that a particular physicochemical property is crucial for activity, new analogs with optimized values for that property could be proposed. This iterative cycle of design, prediction, and refinement can significantly accelerate the discovery of lead compounds.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions

In addition to predicting biological activity, computational models are extensively used to forecast the pharmacokinetic and toxicological properties of drug candidates. tandfonline.com These in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for identifying potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. nih.govresearchgate.net

Various computational tools and web servers are available to predict a wide range of ADMET properties. nih.gov For this compound, these tools could be used to estimate parameters such as:

Absorption: Prediction of oral bioavailability, intestinal absorption, and Caco-2 cell permeability.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 2: Illustrative Example of Predicted ADMET Properties for a Hypothetical Pyridazine Derivative

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Plasma Protein Binding | 85% |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

This table provides an example of the types of ADMET predictions that can be generated. The values are for a hypothetical pyridazine derivative and are not specific to this compound.

By leveraging these in silico tools, researchers can gain a comprehensive profile of a compound's potential drug-likeness and safety, allowing for the prioritization of candidates with the most favorable ADMET properties for further development.

Advanced Applications and Materials Science

Role as Pharmaceutical Intermediates in Drug Synthesis and Development

3-Amino-6-(propylthio)pyridazine is recognized primarily as a valuable intermediate in the synthesis of new chemical entities for drug discovery. Chemical suppliers explicitly categorize the compound as a "pharmaceutical intermediate," indicating its role as a starting material or key building block in the multi-step synthesis of active pharmaceutical ingredients (APIs).

The core structure, 3-aminopyridazine (B1208633), is a foundational element in several approved drugs, highlighting the significance of this scaffold. tandfonline.com Research into derivatives of this core has shown a wide range of biological activities. For instance, series of 3-amino-6-aryl-pyridazines have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2), with potential applications in treating inflammatory pain. nih.gov Similarly, novel 3-amino-6-phenyl-pyridazine derivatives have been developed as selective inhibitors of glial activation, showing promise as anti-neuroinflammatory agents. oup.com

While direct therapeutic applications of this compound itself are not documented, its value lies in providing a platform for generating diverse molecular libraries. The amino group at the 3-position and the propylthio group at the 6-position offer two distinct points for chemical modification, allowing chemists to systematically alter the compound's structure to optimize its interaction with biological targets.

A notable area of research involves pyridazine (B1198779) derivatives containing sulfur at the 3-position. Studies on 3-alkylthio-6-allylthiopyridazine derivatives have demonstrated significant chemopreventive activity against hepatocarcinoma (liver cancer) cells. oup.com This research underscores the potential of sulfur-containing pyridazine compounds in oncology, suggesting that intermediates like this compound could be instrumental in developing new anti-cancer agents. oup.com

Table 1: Examples of Biologically Active 3-Aminopyridazine Derivatives

| Derivative Class | Investigated Therapeutic Area | Research Finding |

| 3-Amino-6-aryl-pyridazines | Inflammatory Pain | Act as selective CB2 receptor agonists. nih.gov |

| 3-Amino-6-phenyl-pyridazine | Neuroinflammation | Selectively block the production of inflammatory mediators by glial cells. oup.com |

| 3-Alkylthio-6-allylthiopyridazine | Liver Cancer | Showed chemopreventive activity in hepatocarcinoma cell lines. oup.com |

Application in Agrochemicals (e.g., Herbicides, Insecticides)

The pyridazine nucleus is a well-established toxophore in the agrochemical industry, particularly in the development of herbicides. Numerous studies have detailed the herbicidal activity of various pyridazine derivatives, establishing clear structure-activity relationships. tandfonline.comnih.govoup.comoup.comtandfonline.com

This compound serves as a key intermediate in the synthesis of potent herbicides, most notably those belonging to the sulfonylurea class. Sulfonylurea herbicides are known for their high efficacy at low application rates and their favorable safety profile, as their molecular target, the enzyme acetohydroxyacid synthase (AHAS), exists only in plants and microbes, not in mammals. nih.gov

The synthesis of these herbicides often starts with a 3-aminopyridazine derivative. The amino group is crucial for forming the characteristic sulfonylurea bridge that links the pyridazine heterocycle to a substituted phenyl ring. The substituent at the 6-position of the pyridazine ring, such as the propylthio group in the target compound, plays a critical role in modulating the herbicide's properties, including its spectrum of activity against different weed species, crop selectivity, and persistence in the soil. nih.gov

For example, the precursor 3-amino-6-chloropyridazine (B20888) is a known starting material for sulfonylurea herbicides. The chlorine atom can be readily displaced by a nucleophile like propanethiol to install the propylthio group, yielding this compound. This intermediate can then be reacted with a sulfonyl isocyanate to complete the synthesis of the final herbicidal product.

Table 2: Structure-Activity Relationship in Pyridazine-based Herbicides

| Compound Series | Key Structural Feature for Activity | Target Weeds | Reference |

| Pyridazyl Phenyl Ethers | 3-chloro-6-phenoxy substitution | Radish, Millet | tandfonline.com |

| 3-Phenoxypyridazines | Unsubstituted 3-phenoxy group | Barnyardgrass, Spikerush | oup.comoup.com |

| 4-(3-Trifluoromethylphenyl)pyridazines | Substituted phenoxy group at 3-position | Spirodela polyrrhiza | nih.gov |

| 3-Halo-6-phenoxypyridazines | 3-bromo or 3-chloro substitution | Radish, Millet | tandfonline.com |

The research consistently shows that modifications at the 3- and 6-positions of the pyridazine ring are pivotal for herbicidal action. The use of intermediates like this compound allows for the systematic development of new agrochemicals with improved performance and environmental profiles. nih.govnih.gov

Contributions to Materials Science and Advanced Materials Development

While the primary applications of this compound are in the life sciences, the broader class of pyridazine-containing molecules is gaining attention in materials science. The inherent electronic properties of the pyridazine ring make it a candidate for incorporation into functional organic materials. However, specific research detailing the application of this compound in these areas is not currently available in the public domain. The following sections describe the potential applications based on the properties of related pyridazine structures.

Organic Electronics and Semiconductive Properties

There is no specific research available demonstrating the use of this compound in organic electronics. However, the development of π-conjugated molecules based on pyridazine and other heterocycles, such as thiophene, for evaluation of their optical and electronic properties suggests a potential avenue for this class of compounds. The combination of an electron-deficient pyridazine ring with electron-rich moieties can lead to materials with interesting charge-transport properties suitable for semiconductor applications.

Photovoltaic Applications

No studies have been identified that specifically investigate this compound for photovoltaic applications.

Chemiluminescent and Other Luminescent Materials

There is no available research on the chemiluminescent or other luminescent properties of this compound.

Coordination Chemistry and Ligand Design

The two adjacent nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them excellent potential binding sites for metal ions. This allows pyridazine derivatives to act as bidentate ligands in coordination chemistry, forming stable complexes with various transition metals. The specific substituents on the pyridazine ring can influence the electronic properties of the nitrogen atoms and the steric environment around them, thereby tuning the properties of the resulting metal complex.

Despite this potential, there are no specific studies in the reviewed literature that document the use of this compound as a ligand in coordination chemistry or the synthesis of its metal complexes.

Supramolecular Chemistry of this compound: An Uncharted Territory

Despite a comprehensive search of available scientific literature and chemical databases, no specific research or data detailing the supramolecular chemistry of this compound could be located. This includes a lack of information on its self-assembly properties, involvement in host-guest chemistry, or the formation of specific molecular architectures through non-covalent interactions.

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. These interactions are fundamental to the creation of novel materials and play a crucial role in many biological processes. Key aspects of supramolecular chemistry include molecular recognition, self-assembly, and the formation of host-guest complexes.

While the pyridazine ring itself is a known motif in medicinal chemistry and materials science, and various derivatives have been studied for their biological activity and potential in forming complex structures, the specific derivative, this compound, appears to be an unexplored area within the context of supramolecular chemistry. Research on related compounds, such as those with different substituents on the pyridazine ring, does exist but does not provide direct insight into the behavior of the propylthio-substituted variant.

Future research in this area would be necessary to elucidate the specific non-covalent interactions that govern the assembly of this compound and to explore its potential applications in materials science and advanced technologies.

Future Research Directions and Translational Perspectives

Development of Targeted Therapies Based on the 3-Amino-6-(propylthio)pyridazine Scaffold

The 3-amino-pyridazine moiety is a versatile scaffold that has shown promise in the development of targeted therapies for various diseases. Research into structurally similar compounds, such as 3-amino-6-aryl-pyridazines, has revealed potent and selective activity at several key biological targets, suggesting a strong rationale for the further investigation of the this compound core.

One of the most promising areas is in the treatment of inflammatory conditions. A series of 3-amino-6-aryl-pyridazines were identified as potent and selective agonists of the Cannabinoid 2 (CB2) receptor. nih.gov The CB2 receptor is a well-established target for modulating inflammatory pain, and agonists can provide therapeutic benefits without the psychoactive side effects associated with CB1 receptor activation. The research demonstrated that specific substitutions on the pyridazine (B1198779) ring could lead to compounds with high efficacy in in-vivo models of inflammatory pain. nih.gov This highlights the potential of the this compound scaffold as a basis for developing novel anti-inflammatory agents.

Furthermore, derivatives of 3-amino-6-phenyl-pyridazine have been discovered as novel synthetic antineuroinflammatory compounds. nih.gov These molecules selectively inhibit the overproduction of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and mediators like nitric oxide (NO) in activated glial cells (microglia and astrocytes). nih.gov Excessive glial activation is a hallmark of many neurodegenerative diseases, and the ability to selectively suppress this process without affecting the beneficial functions of these cells is a key therapeutic goal. nih.gov This suggests that the this compound scaffold could be explored for developing treatments for conditions such as Alzheimer's disease, Parkinson's disease, or multiple sclerosis.

The pyridazine core is also recognized as a "privileged scaffold" in anticancer drug discovery. nih.govnih.gov Numerous pyridazine-containing compounds have been synthesized and evaluated for their ability to target a wide range of biological processes involved in cancer, including tumor metabolism, signal transduction, and epigenetic modifications. nih.gov The unique properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, can be leveraged to design potent and selective inhibitors of cancer-related targets like protein kinases. nih.govscirp.org Therefore, derivatives of this compound represent a valuable starting point for the design of new anticancer agents.

| Therapeutic Target | Related Scaffold | Observed Biological Activity | Potential Application for this compound Derivatives | Reference |

| Cannabinoid 2 (CB2) Receptor | 3-Amino-6-aryl-pyridazines | Selective agonism, high efficacy in inflammatory pain models. | Treatment of inflammatory pain. | nih.gov |

| Activated Glial Cells | 3-Amino-6-phenyl-pyridazine | Selective inhibition of IL-1β and nitric oxide production. | Treatment of neurodegenerative diseases. | nih.gov |

| Various Cancer Targets (e.g., Protein Kinases) | Pyridazine Derivatives | Inhibition of tumor metabolism, signal transduction, and cell proliferation. | Development of novel anticancer agents. | nih.govnih.gov |

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The advancement of this compound-based drug candidates from discovery to clinical application hinges on the availability of efficient, scalable, and sustainable synthetic methods. Traditional synthetic routes for heterocyclic compounds can often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste. Consequently, modern organic chemistry places a strong emphasis on developing "green" and sustainable synthetic protocols. researchgate.net

Recent research into the synthesis of pyridazine and related heterocycles has unveiled several innovative and sustainable approaches that could be adapted for this compound. These include:

Catalytic Reactions: Copper-catalyzed reactions, for instance, have been employed for the efficient synthesis of various pyridazine derivatives under mild conditions. organic-chemistry.org These methods often exhibit high functional group tolerance and regioselectivity.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation and purification steps, thereby reducing solvent usage and waste. researchgate.net

Sustainable Solvents and Catalysts: The use of environmentally benign solvents (like water or ionic liquids) and recyclable, heterogeneous catalysts (such as magnetic nanoparticles) represents a key strategy in green chemistry. researchgate.net

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. beilstein-journals.org

Electrochemical Synthesis: Organic electrosynthesis is an emerging sustainable strategy that uses electricity to drive chemical reactions, often eliminating the need for external chemical oxidants or reductants. acs.org This approach has been successfully applied to the functionalization of related nitrogen-containing heterocycles. acs.org

Specifically for the pyridazine core, methods like the aza-Diels-Alder reaction of 1,2,3-triazines under neutral, metal-free conditions have been developed for the regioselective synthesis of 3-aminopyridazines. organic-chemistry.org Another approach involves the annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones. organic-chemistry.org Adapting these modern methodologies for the synthesis of this compound could significantly streamline its production and the generation of diverse chemical libraries for further biological screening.

| Synthetic Methodology | Description | Advantages for Pyridazine Synthesis | Reference |

| Copper-Catalyzed Cyclization | Utilizes copper catalysts to promote the formation of the pyridazine ring from precursors like β,γ-unsaturated hydrazones. | Mild reaction conditions, good yields, high functional group tolerance. | organic-chemistry.org |

| Multicomponent Reactions | Combines three or more starting materials in a one-pot reaction to build complex molecules. | High atom economy, reduced waste, operational simplicity. | researchgate.net |

| Ultrasound/Microwave-Assisted Synthesis | Uses alternative energy sources to accelerate reaction rates and improve yields. | Faster reaction times, often solvent-free, improved energy efficiency. | researchgate.net |

| Electrochemical C-H/N-H Coupling | Employs electricity to form new bonds, avoiding the use of chemical oxidants. | High sustainability, atom economy, catalyst- and oxidant-free. | acs.org |

| Aza-Diels-Alder Reaction | A cycloaddition reaction to form the heterocyclic ring under neutral conditions. | High regioselectivity, metal-free, broad substrate scope. | organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Pyridazine Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, offering the potential to significantly reduce the time and cost associated with bringing new therapies to market. nih.govaccscience.com These computational tools can be powerfully applied to the research and development of compounds based on the this compound scaffold.

Key applications of AI/ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel biological targets for which a pyridazine-based inhibitor might be effective. accscience.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for specific properties such as high binding affinity to a target, good selectivity, and favorable pharmacokinetic profiles. accscience.comijettjournal.org These models can explore a vast chemical space around the this compound core to generate novel candidate structures.

Predictive Modeling (Q-SAR): ML models can be trained on existing data to predict the biological activity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new pyridazine derivatives. nih.govnih.gov This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Lead Optimization: AI can guide the lead optimization process by suggesting specific chemical modifications to a lead compound, like this compound, to improve its potency, reduce off-target effects, or enhance its drug-like properties. drugdiscoverychemistry.com

By leveraging AI and ML, researchers can make more informed decisions, accelerate discovery timelines, and increase the probability of success for drug candidates derived from the this compound scaffold. nih.gov

| AI/ML Application | Function in Drug Discovery | Impact on Pyridazine Research | Reference |

| Target Identification | Analyzing large-scale biological data to identify novel disease-relevant targets. | Pinpointing new therapeutic opportunities for this compound derivatives. | accscience.com |

| Virtual Screening & Predictive Modeling | Predicting the activity and properties of virtual compounds using Q-SAR and other models. | Rapidly prioritizing the most promising pyridazine analogues for synthesis, saving time and resources. | nih.govnih.gov |

| Generative AI for De Novo Design | Creating novel molecular structures with desired properties from the ground up. | Designing new, optimized drug candidates based on the this compound scaffold. | accscience.comijettjournal.org |

| Lead Optimization | Suggesting modifications to improve the efficacy and safety profile of a lead compound. | Accelerating the refinement of promising pyridazine hits into clinical candidates. | drugdiscoverychemistry.com |

Challenges and Opportunities in Preclinical and Clinical Development

The path from a promising chemical scaffold to an approved drug is fraught with challenges, and compounds based on this compound will be no exception. The preclinical and clinical development phases are lengthy, expensive, and have a high rate of attrition. texilajournal.com

Challenges:

Translational Efficacy: A significant hurdle is ensuring that efficacy observed in preclinical animal models translates to humans. texilajournal.com Species-specific differences in metabolism and physiology can lead to unexpected outcomes in clinical trials.

Off-Target Toxicity: While the pyridazine scaffold can be used to create highly selective drugs, unforeseen interactions with other biological targets can lead to toxicity. nih.gov Thorough preclinical safety and toxicology studies are critical to identify and mitigate these risks.

Pharmacokinetics and Bioavailability: Achieving an optimal pharmacokinetic profile—ensuring the drug reaches its target in the body at the right concentration and for the appropriate duration—is a major challenge. Issues with absorption, distribution, metabolism, or excretion can halt the development of an otherwise potent compound.

Chemical Scalability and Cost: As a candidate progresses, the demand for larger quantities of the active pharmaceutical ingredient (API) increases. A complex or low-yielding synthetic route can make manufacturing prohibitively expensive.

Opportunities:

Exploiting Physicochemical Properties: The pyridazine ring possesses a unique set of properties, including a high dipole moment and strong hydrogen-bonding capacity, which can be advantageous in drug design. nih.gov These features can enhance solubility, improve binding to target proteins, and potentially reduce interactions with metabolic enzymes like cytochrome P450s or the hERG potassium channel, which is often associated with cardiac toxicity. nih.gov

Scaffold for Addressing Unmet Needs: As demonstrated by related compounds, the 3-aminopyridazine (B1208633) core has the potential to generate therapies in areas with significant unmet medical needs, such as neurodegenerative diseases and specific cancers. nih.govnih.gov This provides a strong incentive for overcoming the inherent challenges of drug development.

Precision Medicine: The development of targeted therapies based on the this compound scaffold aligns with the principles of precision medicine. By designing drugs that act on specific molecular targets, it may be possible to develop highly effective treatments for specific patient populations identified through biomarker screening.

| Aspect | Description | Relevance to this compound | Reference |

| Challenge: Translational Validity | Difficulty in predicting human efficacy and safety from animal models. | Preclinical models for inflammation, neurodegeneration, or cancer must be carefully selected to be relevant to human disease. | texilajournal.com |

| Challenge: Off-Target Effects | Unintended interactions with other biological molecules leading to adverse effects. | Extensive profiling will be needed to ensure the selectivity of any drug candidate and avoid toxicity. | nih.gov |

| Opportunity: Physicochemical Advantages | The pyridazine ring's polarity and H-bonding capacity can be leveraged to improve drug properties. | This can help in designing molecules with better solubility, target engagement, and reduced risk of certain toxicities (e.g., hERG). | nih.gov |

| Opportunity: Addressing Unmet Needs | The potential to create novel drugs for diseases with limited treatment options. | The scaffold's demonstrated potential in areas like neuroinflammation and cancer provides a strong motivation for development. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-6-(propylthio)pyridazine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-amino-6-chloropyridazine with propanethiol under basic conditions (e.g., KOH/EtOH) . Intermediates should be characterized using -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. For thioether bond formation, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

- Methodological Answer : Use -NMR to confirm the propylthio group (δ 1.0–1.5 ppm for CH, δ 2.5–3.0 ppm for SCH) and pyridazine ring protons (δ 7.0–8.5 ppm). IR spectroscopy can identify NH stretches (~3300 cm) and C-S bonds (~600–700 cm). Mass spectrometry (ESI-MS) validates molecular weight .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., xanthine oxidase or phosphodiesterase) using in vitro protocols with positive controls (e.g., allopurinol). Pair with cytotoxicity screening (MTT assay on HEK-293 cells) to establish selectivity indices .

Advanced Research Questions

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use molecular dynamics simulations (AMBER/CHARMM) to refine docking poses. Validate with isothermal titration calorimetry (ITC) to measure binding affinity and entropy-driven interactions .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer : Systematically modify substituents:

- Propylthio group : Replace with methylthio or arylthio to assess steric/electronic effects.

- Amino group : Acetylate or substitute with heterocycles (e.g., piperazinyl) to enhance solubility .

- Evaluate changes via in vitro enzyme assays and logP measurements (HPLC) to correlate hydrophobicity with activity .

Q. What experimental approaches validate the compound’s mechanism of action in disease models?

- Methodological Answer : Use transgenic animal models (e.g., hyperuricemic mice for gout studies) to assess in vivo efficacy. Combine with proteomics (Western blot for target enzymes) and metabolomics (LC-MS for uric acid levels) to confirm mechanistic pathways .

Q. How can solubility and bioavailability challenges be addressed during lead optimization?

- Methodological Answer :

- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility.

- Prodrug derivatization : Introduce ester groups at the amino moiety, hydrolyzed in vivo.

- Nanoparticle encapsulation : Use PLGA-based carriers to enhance oral bioavailability .

Q. What analytical methods detect degradation products under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA to monitor degradation. Identify byproducts via HRMS and -NMR. Oxidative degradation (e.g., sulfoxide formation) is common for thioethers—add antioxidants (BHT) during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.